4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)-

Description

Systematic IUPAC Nomenclature and Structural Characterization

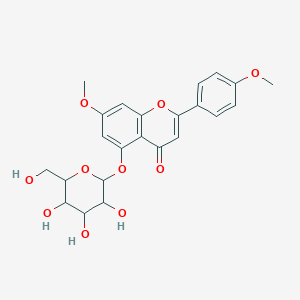

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. This systematic name precisely describes the molecular architecture, indicating the presence of a chromen-4-one core structure with a 4-methoxyphenyl substituent at position 3 and a complex β-D-glucopyranosyl moiety attached at position 7 through an ether linkage. The structural characterization reveals a benzopyran ring system with specific hydroxylation and methoxylation patterns that define its chemical identity.

The molecular structure consists of a 4H-1-benzopyran-4-one backbone, which forms the fundamental isoflavone framework. The compound features a methoxy group (-OCH₃) attached to the phenyl ring at the 4' position, contributing to its lipophilic characteristics. The glycosylation occurs at position 7 of the benzopyran system, where a β-D-glucopyranosyl unit is covalently linked through an ether bond. This glycosylation significantly influences the compound's solubility profile and biological activity compared to its aglycone counterpart.

The three-dimensional structural analysis reveals specific spatial arrangements that are crucial for understanding the compound's chemical behavior. The benzopyran ring system adopts a planar configuration, while the attached glucopyranosyl moiety extends into three-dimensional space with defined stereochemical orientations. The methoxyphenyl substituent maintains a specific angular relationship with the benzopyran core, creating a molecular geometry that influences intermolecular interactions and biological recognition processes.

Properties

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFCDQFZXFIBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

It is known that the compound is soluble in dmso, chloroform, dichloromethane, ethyl acetate, acetone, etc. These solubility properties may impact its bioavailability.

Action Environment

It is known that the compound should be stored at -20°c for long-term storage. This suggests that temperature could be a significant environmental factor affecting the stability of the compound.

Biochemical Analysis

Biochemical Properties

4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways and the overall biochemical balance within the cells.

Cellular Effects

The effects of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as MAPK and PI3K, which are involved in cell growth, differentiation, and survival. Additionally, it has been found to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, altering their structure and function. For example, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various endogenous and exogenous substances. The compound’s interaction with these enzymes can influence metabolic flux and alter metabolite levels, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- is a critical factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with other biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

4H-1-Benzopyran-4-one derivatives, particularly those with various substitutions, have garnered significant interest in pharmacological research due to their diverse biological activities. The compound 4H-1-benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- is a notable example, exhibiting a range of biological effects that make it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound’s structure consists of a benzopyran core with specific substitutions that influence its biological activity. The key structural features include:

- A beta-D-glucopyranosyloxy group at the 5-position.

- A methoxy group at the 7-position.

- A para-methoxyphenyl group at the 2-position.

These modifications are crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that certain benzopyran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related benzopyran compounds can inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values ranging from 5.2 to 22.2 μM , suggesting potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (μM) | Remarks |

|---|---|---|---|

| 5a | MDA-MB-231 | 5.2 | Significant antiproliferative activity |

| 5b | HEK-293 | 102.4 | Minimal cytotoxicity |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that related benzopyran derivatives could suppress LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity, highlighting their potential as anti-inflammatory agents .

Uterotrophic and Antifertility Activities

In animal models, certain derivatives of benzopyran have shown uterotrophic activity, with one compound demonstrating an 87% increase in uterine weight gain in mature female rats . However, antifertility activity was observed to be weak, indicating that while some compounds may promote uterine growth, they do not significantly affect implantation rates.

Structure-Activity Relationship (SAR)

The biological activity of benzopyran compounds is closely linked to their structural features. For example:

- The presence of hydroxyl groups at specific positions enhances anticancer activity.

- Methoxy substitutions tend to modulate the potency and selectivity against cancer cell lines .

Case Studies

- Antiproliferative Effects : A study focusing on hybrid compounds derived from benzopyran and isoxazole demonstrated significant inhibition of cancer cell proliferation, suggesting that structural modifications can enhance therapeutic efficacy .

- Inflammatory Response Modulation : Research on agarwood-derived compounds revealed that specific benzopyran derivatives could effectively reduce inflammatory markers in macrophage models without cytotoxic effects .

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a subject of interest in multiple research domains:

Antioxidant Activity

This compound is known for its ability to scavenge free radicals and reactive oxygen species (ROS), which can protect cells from oxidative stress. The presence of hydroxyl groups enhances its capacity to donate hydrogen atoms, neutralizing free radicals effectively.

Anti-inflammatory Effects

Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes it a potential candidate for developing anti-inflammatory therapeutics.

Anticancer Properties

Several studies have demonstrated its ability to induce apoptosis in cancer cells. The compound activates caspases and modulates signaling pathways such as PI3K/Akt and MAPK, which are crucial in cancer cell survival and proliferation.

Anticancer Study

A study involving breast cancer cells (MDA-MB-231) demonstrated that treatment with the compound at concentrations between 5 μM and 20 μM resulted in a significant reduction in cell viability, with an apoptotic effect quantified at 50.8% at 5 μM. This suggests potential therapeutic applications in oncology.

Anti-inflammatory Study

In vivo studies on animal models indicated that administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models. These findings support its potential for developing new anti-inflammatory drugs.

Comparison with Similar Compounds

Substituent Position and Type

The table below highlights key structural differences and similarities with analogs:

*Estimated based on analogs.

Structural-Activity Relationships (SAR)

- Glucosylation Position: Glucosyl at position 5 (target) vs.

- Methoxy vs. Hydroxyl : Methoxy groups at 7 and 4-methoxyphenyl (target) confer stability but reduce antioxidant capacity compared to hydroxylated variants (e.g., , compound 141) .

Preparation Methods

Hesperidinase-Catalyzed Enzymolysis

A patented method (CN115896201A) describes the enzymatic preparation of structurally analogous flavonoid glycosides using hesperidinase, glucose oxidase, and catalase. While the patent focuses on 4-methoxy-3,5',7'-trihydroxy flavanone, its methodology is adaptable to the target compound.

Procedure :

-

Substrate Preparation : Compound A, a glycosylated precursor [(2S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one], is dispersed in an aqueous solution containing hesperidinase (5–10 U/mg) and dithiothreitol (1–2 mM).

-

Reaction Conditions :

-

Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) until the substrate is fully consumed (~6–8 hours).

-

Workup : The reaction mixture is filtered, and the product is isolated via crystallization or chromatography.

Advantages :

-

Stereoselectivity : Enzymatic hydrolysis preserves the β-D-glucopyranosyl configuration, critical for bioactivity.

Chemical Synthesis

Glycosylation via Koenigs-Knorr Reaction

Chemical synthesis typically involves constructing the glucosyl moiety through classical glycosylation. For the target compound, the aglycone (5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one) is reacted with a protected glucopyranosyl donor.

Procedure :

-

Aglycone Preparation :

-

Glucosyl Donor Activation :

-

Coupling :

-

Deprotection :

Challenges :

-

Regioselectivity : Ensuring glucosylation at the 5-OH position requires careful protecting group strategy.

-

Yield : Typical yields range from 40–60% due to competing reactions at the 7-OH position.

Hybrid Approaches: Extraction and Semi-Synthesis

Natural Extraction with Structural Modification

The compound has been reported in Andrographis paniculata and Prunus avium, suggesting isolation as a viable preliminary step.

Procedure :

-

Plant Material Extraction :

-

Enrichment :

-

Enzymatic Modification :

Limitations :

-

Scalability : Low natural abundance restricts large-scale production.

-

Purity : Co-extraction of structurally similar flavonoids necessitates rigorous chromatography.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Stereoselectivity |

|---|---|---|---|---|

| Enzymatic Biosynthesis | 85–92% | High | Moderate | Excellent |

| Chemical Synthesis | 40–60% | Moderate | High | Moderate |

| Hybrid Extraction | 10–20% | Variable | Low | N/A |

Key Findings :

Q & A

Basic Research: What are the recommended methods for synthesizing and characterizing this flavonoid glycoside?

Answer:

Synthesis typically involves glycosylation of the parent flavonoid (e.g., 5-hydroxy-7-methoxyflavone) using β-D-glucose derivatives under acidic or enzymatic catalysis . Characterization requires:

- NMR spectroscopy (1H/13C) to confirm sugar moiety attachment and substitution patterns .

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF) .

- X-ray crystallography (if crystalline) to resolve stereochemistry .

- HPLC-PDA for purity assessment, using C18 columns with methanol/water gradients .

Basic Research: How should researchers handle discrepancies in reported acute toxicity data?

Answer:

Conflicting toxicity classifications (e.g., GHS Category 4 oral toxicity vs. incomplete ecotoxicological data ) necessitate:

- Cross-referencing primary literature for species-specific toxicity studies.

- Dose-response assays (e.g., OECD Guideline 423) in relevant models (e.g., rodent or zebrafish embryos).

- In vitro cytotoxicity screening (MTT assays on HepG2 cells) to validate acute toxicity thresholds .

Advanced Research: What analytical strategies optimize quantification in complex biological matrices?

Answer:

- Sample preparation: Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine .

- Detection: LC-MS/MS using MRM transitions specific to the molecular ion ([M-H]⁻ m/z 477.1) and fragment ions (e.g., m/z 315.0 for aglycone) .

- Validation: Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research: How can structure-activity relationships (SAR) be explored for derivatives?

Answer:

- Modify substituents: Synthesize analogs with varying methoxy/hydroxy groups (e.g., 3,4',7-trimethoxy derivatives ) or alternate glycosyl donors (e.g., rhamnose instead of glucose ).

- Assay design:

Safety and Handling: What protocols mitigate risks during in vitro experiments?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats; use NIOSH-certified respirators (P95) if aerosolization occurs .

- Engineering controls: Conduct reactions in fume hoods with HEPA filters to minimize inhalation of dust .

- Waste disposal: Deactivate solutions with 10% sodium bicarbonate before disposal via licensed hazardous waste services .

Stability and Storage: How should lab conditions preserve compound integrity?

Answer:

- Storage: Keep in amber vials at -20°C under inert gas (argon) to prevent oxidation .

- Stability testing: Monitor degradation via accelerated stability studies (40°C/75% RH for 1 month) with HPLC tracking .

- Reconstitution: Use degassed solvents (e.g., DMSO) to avoid hydrolysis of the glycosidic bond .

Advanced Research: What computational methods predict metabolic pathways?

Answer:

- In silico tools: Use SwissADME or ADMETLab to predict Phase I/II metabolism (e.g., glucuronidation or demethylation sites) .

- Docking studies: Simulate interactions with UDP-glucuronosyltransferases (UGT1A1/1A9) using AutoDock Vina .

- Validation: Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Data Gaps: How to address missing physicochemical and ecological impact data?

Answer:

- LogP determination: Use shake-flask method (octanol/water partitioning) or HPLC-derived QSRR models .

- Environmental persistence: Conduct OECD 301B biodegradation tests in activated sludge .

- Bioaccumulation: Use quantitative structure-biodegradation relationship (QSBR) models based on molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.